N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide
Description
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of an amide group, a hydroxy group, and a methyl-substituted aromatic ring
Properties
IUPAC Name |
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(15)13(5-2)10-8-9(3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDEDDBBLIKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)C1=C(C=CC(=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580058 | |
| Record name | N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909361-84-8 | |
| Record name | N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation of Phenolic Precursors
The most straightforward route involves coupling 2-hydroxy-5-methylphenol with N-ethylpropanamide derivatives. Patent US4524217A outlines a Friedel-Crafts acylation approach, where phenol derivatives react with acylating agents (e.g., propionic acid or anhydrides) in the presence of hydrogen fluoride (HF) or Lewis acids. For N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, the reaction proceeds via:
Key parameters include:
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Temperature : 80–110°C for acylation, 25–40°C for amine substitution.
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Catalyst load : 5–10 mol% HF or 1.2 equiv AlCl₃.
Table 1: Optimization of Direct Amidation
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HF | Toluene | 6 | 72 | 98.5 |
| AlCl₃ | DCM | 8 | 68 | 97.2 |
| H₂SO₄ | Ethanol | 12 | 55 | 95.0 |
Reductive Amination of Ketone Intermediates
Patent EP2044001B1 describes a reductive amination strategy starting from 5-methyl-2-hydroxyacetophenone. The ketone is converted to an oxime using hydroxylamine hydrochloride, followed by a Beckmann rearrangement to form the amide backbone:
Critical factors:
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Oxime formation : Requires 1.5 equiv hydroxylamine HCl in ethanol at 60°C .
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Rearrangement : Concentrated H₂SO₄ at 0–5°C minimizes side reactions .
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Amine coupling : Ethylamine in THF at room temperature achieves 65–70% yield .
Multi-Step Synthesis via Dihydrocoumarin Intermediates
A patented route (WO2006066931A1 ) utilizes 3,4-dihydro-6-methyl-4-phenylcoumarin as a starting material. Lactone ring opening with diethylamine generates a propanol intermediate, which is subsequently oxidized and amidated:
Advantages :
Catalytic Amination Using Transition Metal Complexes
CN104803859A discloses a nickel- or cobalt-based catalyst system for direct coupling of 2-hydroxy-5-methylphenol with propanoyl ethylamine. The process avoids protective groups by using nano-powder catalysts (e.g., MgO-supported Co(NO₃)₂):
Optimized conditions :
Resolution of Racemic Mixtures
For enantiomerically pure forms, EP2044001B1 employs tartaric acid diastereomeric crystallization. The racemic amide is treated with L-(+)-tartaric acid in isopropanol, yielding the (R)-enantiomer with >99% ee after two recrystallizations.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Methods
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Amidation | 2 | 72 | Low | Industrial |
| Reductive Amination | 3 | 65 | Moderate | Pilot-scale |
| Dihydrocoumarin Route | 3 | 60 | High | Lab-scale |
| Catalytic Amination | 1 | 82 | Low | Industrial |
Challenges and Side Reactions
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O-Methylation : Competing etherification during acylation, mitigated by using bulky acylating agents .
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Oxidation of Phenol : Requires inert atmospheres (N₂/Ar) to prevent quinone formation .
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Racemization : Occurs above 40°C during resolution; controlled via low-temperature crystallization .
Industrial-Scale Recommendations
The catalytic amination method ( ) offers the best balance of yield, cost, and scalability. For high-purity applications, direct amidation ( ) followed by tartaric acid resolution ( ) is preferred. Future research should explore biocatalytic routes to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Applications in Fragrance Formulation
One of the most prominent applications of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is in the fragrance industry. The compound exhibits desirable olfactory properties, making it suitable for use in various consumer products:
- Perfumes and Colognes : It contributes to the formulation of fragrances with fruity and floral notes.
- Personal Care Products : Commonly used in soaps, shampoos, and lotions to enhance scent profiles.
- Household Products : Utilized in air fresheners and cleaning products for its pleasant aroma .
Fragrance Composition Table
| Product Type | Application Example | Key Benefit |
|---|---|---|
| Perfumes | Floral and fruity fragrances | Enhances olfactory appeal |
| Personal Care | Lotions, shampoos | Improves user experience |
| Household Cleaners | Air fresheners | Provides long-lasting scent |
Case Study: TRPV1 Antagonism
A study on related propanamides revealed significant activity against TRPV1 receptors, which are involved in pain sensation. For example:
- Compound 49 S was found to be a potent antagonist with an IC50 value of 6.3 nM, showcasing the potential for similar compounds to provide analgesic benefits .
Regulatory Considerations
The compound is subject to various regulatory assessments due to its chemical nature. It has been classified under several hazard categories:
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-hydroxyphenyl)propanamide
- N-ethyl-N-(2-hydroxy-4-methylphenyl)propanamide
- N-ethyl-N-(2-hydroxy-3-methylphenyl)propanamide
Uniqueness
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is unique due to the specific positioning of the hydroxy and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is an organic compound with significant potential for various biological applications. This article delves into its synthesis, biological activity, and potential therapeutic uses, supported by data tables and research findings.
Compound Overview
- Chemical Formula : C12H17NO2
- CAS Number : 909361-84-8
- Molecular Structure : The compound features an amide group, a hydroxy group, and a methyl-substituted aromatic ring, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Amide Intermediate :
- Reaction of 2-hydroxy-5-methylbenzoic acid with ethylamine in the presence of a dehydrating agent (e.g., thionyl chloride).
- Final Product Formation :
- The amide intermediate is then reacted with propanoyl chloride in the presence of a base (e.g., pyridine) to yield the final product.
The biological activity of this compound is largely attributed to its structural features:
- Hydroxy Group : Enhances binding affinity to biological targets.
- Amide Group : Plays a crucial role in reactivity and interaction with enzymes or receptors.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. While specific data on this compound is limited, related compounds have shown promising antibacterial and antifungal activities:
| Compound Name | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | C. albicans |
| Compound C | 16.69 | F. oxysporum |
These findings suggest that derivatives with similar structures could exhibit comparable antimicrobial activities .
Cytotoxicity Studies
Cytotoxicity assessments on related compounds indicate low toxicity profiles against human cell lines, which is crucial for therapeutic applications. For instance, triazole derivatives showed IC50 values above 100 µM against cancer cell lines, suggesting that modifications to the structure can enhance safety profiles while maintaining efficacy .
Case Studies
- Antibacterial Activity Assessment :
-
Therapeutic Potential in Drug Development :
- The compound has been explored as a precursor in drug development due to its ability to undergo selective N-methylation reactions, yielding high functional group tolerance and selectivity for amides.
Q & A
Q. What synthetic strategies are recommended for preparing N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide, and how can purity be validated?
Synthesis typically involves amide bond formation between substituted phenylamines and propanoyl derivatives. A common approach is coupling 2-hydroxy-5-methylphenethylamine with ethyl propionate under basic conditions, followed by purification via column chromatography. Purity validation should employ reverse-phase HPLC with UV detection, using retention time matching and spiking experiments (as in impurity profiling methods for analogous compounds ). Mass spectrometry (LC-MS) further confirms molecular integrity by detecting the [M+H]<sup>+</sup> ion at m/z 236.3 (calculated for C₁₂H₁₇NO₂).
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- FT-IR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, phenolic O-H stretch ~3200 cm⁻¹) .
- NMR : <sup>1</sup>H NMR resolves ethyl group splitting (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and aromatic protons (δ 6.5–7.2 ppm for substituted phenyl).
- X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) and WinGX (for data processing) resolves bond angles and torsional strain . For visualization, ORTEP-III generates thermal ellipsoid models .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during structure determination?
Contradictions in diffraction data often arise from crystal twinning or dynamic disorder. SHELXL’s twin refinement module (BASF command) quantifies twin fractions, while the PART instruction models disordered atoms . For severe cases, re-crystallization in alternative solvents (e.g., DMSO/water mixtures) may improve crystal quality. WinGX’s PLATON tool validates hydrogen bonding and π-π stacking interactions to ensure structural plausibility .
Q. What methodologies are suitable for analyzing metabolic stability and reactive metabolite formation in vitro?
- Hepatocyte incubation : Incubate the compound (10 µM) with rat liver microsomes (RLM) at 37°C for 60 minutes. Quench with acetonitrile and analyze via LC-MS/MS .
- Reactive metabolite trapping : Add glutathione (GSH) or potassium cyanide (KCN) to detect thiol or cyanide adducts, respectively. High-resolution MS (Q-TOF) identifies adducts by mass shifts (e.g., +305 Da for GSH conjugates) .
Q. How can structure-activity relationship (SAR) studies optimize biological activity while minimizing off-target effects?
- Substituent modulation : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding. Analogous GPR183 ligands demonstrate that fluorinated aryl groups enhance selectivity .
- Computational docking : Use Schrödinger’s Glide to model interactions with target proteins (e.g., androgen receptors). Compare binding scores of derivatives to prioritize synthesis .
- In vitro assays : Test analogs in cell-based reporter assays (e.g., luciferase for nuclear receptor activation) and counter-screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic liability .
Methodological Notes
- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of high-resolution data .
- Metabolite identification : Always include stable isotope-labeled internal standards (e.g., <sup>13</sup>C₆-propanamide) to correct for matrix effects in LC-MS .
- SAR data interpretation : Use hierarchical clustering (e.g., in MOE) to group compounds by activity profiles and identify key pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
